4-Fluoro-2-(2-methylthiazol-4-yl)phenol is a chemical compound characterized by its unique structure that combines a fluorinated phenolic group with a thiazole derivative. Its empirical formula is , and it has a molecular weight of 209.24 g/mol. This compound is classified as a phenolic thiazole derivative, which places it within a group of compounds known for their diverse biological activities.
The compound is cataloged in various chemical databases, including PubChem, where it is identified by the InChI Key ZPWOYAQNLTWCHB-UHFFFAOYSA-N and the CAS number 1387565-82-3. It is primarily synthesized for research purposes, particularly in fields related to medicinal chemistry and biochemistry.
The synthesis of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol can be achieved through several methods, with one common approach being the reaction of 2-(2-methylthiazol-4-yl)phenol with fluorinating agents. Specific synthetic routes may include:
The molecular structure of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol can be represented using various structural notations:
Cc1nc(cs1)-c2cc(F)ccc2O
InChI=1S/C10H8FNOS/c1-6-12-9(5-14-6)8-4-7(11)2-3-10(8)13/h2-5,13H,1H3
The structure features:
This configuration contributes to its chemical reactivity and biological activity.
4-Fluoro-2-(2-methylthiazol-4-yl)phenol can undergo several chemical reactions:
These reactions are important for modifying the compound for specific applications in research and industry.
The mechanism of action of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol involves its interaction with biological targets at the molecular level. Research indicates that it may exhibit:
While comprehensive data on all physical properties may not be available, some known characteristics include:
Further analyses may reveal:
4-Fluoro-2-(2-methylthiazol-4-yl)phenol has several applications in scientific research:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5